Pharmacological profile of (+/-)-Pronethalol-d6
Pharmacological profile of (+/-)-Pronethalol-d6
The following technical guide is structured to serve as a definitive reference for researchers utilizing (+/-)-Pronethalol-d6 in pharmacological and bioanalytical workflows.
Pharmacological Profile & Bioanalytical Applications in Beta-Adrenergic Toxicology
Executive Summary: The "Lost" Beta-Blocker and its Isotopic Tool
Pronethalol (Compound 38174, Alderlin) holds a critical place in pharmacological history as the first clinically effective non-selective beta-adrenergic receptor antagonist. Discovered by Sir James Black, it validated the concept of beta-blockade but was withdrawn from clinical development in 1963 due to the induction of thymic lymphosarcomas in mice.
(+/-)-Pronethalol-d6 is the stable deuterated isotopologue of this parent compound. It is not a therapeutic agent but a precision Internal Standard (IS) . Its primary utility lies in the accurate quantification of Pronethalol in biological matrices, enabling modern researchers to revisit the mechanisms of beta-blocker carcinogenicity and metabolic stability using LC-MS/MS. This guide outlines its chemical properties, the pharmacological mechanism of the parent compound, and the rigorous protocols required for its analytical use.
Chemical & Physical Profile
Pronethalol-d6 is chemically equivalent to Pronethalol but enriched with six deuterium atoms, typically located on the isopropyl amine chain. This modification increases the molecular mass by 6 Daltons, allowing mass spectrometric differentiation while retaining identical chromatographic behavior.
| Feature | Specification |
| Compound Name | (+/-)-Pronethalol-d6 (Hydrochloride) |
| Chemical Structure | 2-(isopropylamino-d6)-1-(naphthalen-2-yl)ethanol |
| Parent CAS | 54-80-8 (Pronethalol) |
| Molecular Formula | C₁₅H₁₃D₆NO[1][2][3][4][5][6][7][8][9][10] • HCl |
| Molecular Weight | ~235.36 g/mol (Free base: ~235.36, HCl salt varies) |
| Isotopic Purity | ≥ 99% Deuterated forms (d1-d6) |
| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |
| Appearance | White to off-white solid |
| Stability | Hygroscopic; Store at -20°C under inert gas |
Structural Distinction: Pronethalol vs. Propranolol
Researchers must distinguish Pronethalol from its successor, Propranolol.
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Pronethalol: The ethanolamine side chain is attached directly to the naphthalene ring (C2 position).
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Propranolol: Contains an oxymethylene bridge (-O-CH2-) between the ring and the side chain.
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Significance: This structural difference is hypothesized to be the cause of Pronethalol's specific thymic toxicity, making the -d6 standard essential for comparative metabolic studies.
Pharmacological Mechanism (Parent Compound)[2][7][11][12][13]
Although Pronethalol-d6 is an analytical tool, its biological interaction mimics the parent compound. Understanding this mechanism is vital for interpreting binding assays or toxicological data.
3.1 Mechanism of Action: Non-Selective Beta-Blockade
Pronethalol acts as a competitive antagonist at both
Key Physiological Effects:
-
Cardiac (
): Negative chronotropy (reduced heart rate) and inotropy (reduced contractility). -
Vascular/Bronchial (
): Prevention of smooth muscle relaxation (potential bronchoconstriction).
3.2 Visualization: The Beta-Adrenergic Signaling Blockade
The following diagram illustrates the specific node in the G-Protein Coupled Receptor (GPCR) pathway inhibited by Pronethalol.
Figure 1: Mechanism of Action. Pronethalol competitively inhibits the Beta-Receptor, halting the cAMP-PKA signaling cascade.
Bioanalytical Application: LC-MS/MS Methodology
The primary application of (+/-)-Pronethalol-d6 is as an Internal Standard (IS) to correct for variability in extraction efficiency and ionization suppression in Mass Spectrometry.
4.1 Why Use the -d6 Isotopologue?
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Co-Elution: It elutes at virtually the same retention time as the analyte (Pronethalol), ensuring it experiences the exact same matrix effects at the ion source.
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Mass Differentiation: The +6 Da shift allows independent detection in Multiple Reaction Monitoring (MRM) mode.
-
Normalization: The ratio of Analyte Area / IS Area provides a normalized response that is linear with concentration.
4.2 Representative MRM Transitions
Assuming the deuteration is on the isopropyl group (common for this class):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Fragment Origin |
| Pronethalol | 230.2 [M+H]⁺ | 72.1 | Isopropylamine moiety |
| Pronethalol | 230.2 [M+H]⁺ | 190.1 | Naphthyl-ethanol moiety |
| Pronethalol-d6 | 236.2 [M+H]⁺ | 78.1 | d6-Isopropylamine (Specific) |
| Pronethalol-d6 | 236.2 [M+H]⁺ | 190.1 | Naphthyl-ethanol moiety (Shared) |
Note: The transition to 78.1 is preferred for the IS as it confirms the presence of the deuterium label.
4.3 Visualization: Analytical Workflow
Figure 2: Standardized Bioanalytical Workflow utilizing Pronethalol-d6 for precise quantification.
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
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Objective: Create stable calibration standards.
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Solvent: Methanol (HPLC Grade).
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Primary Stock (IS): Dissolve 1 mg of (+/-)-Pronethalol-d6 in 1 mL Methanol to yield a 1 mg/mL solution. Store at -20°C.
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Working IS Solution: Dilute the Primary Stock 1:1000 in 50% Methanol/Water to achieve 1 µg/mL (1000 ng/mL).
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Calibration Curve: Prepare Pronethalol (unlabeled) standards (e.g., 1–1000 ng/mL) in the biological matrix. Spike every standard and sample with a constant volume of Working IS Solution (e.g., 10 µL).
Protocol B: Sample Extraction (Protein Precipitation)
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Objective: Isolate Pronethalol from plasma while removing proteins.
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Matrix: Mouse Plasma (Historical context) or Human Plasma.
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Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
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Spike IS: Add 10 µL of Pronethalol-d6 Working Solution . Vortex gently for 5 seconds.
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Precipitate: Add 150 µL of ice-cold Acetonitrile.
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Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.
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Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.
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Transfer: Collect the clear supernatant (~100 µL) into an autosampler vial.
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Inject: Inject 5–10 µL into the LC-MS/MS system.
Toxicology & Safety Context
While Pronethalol-d6 is handled as a chemical standard, users must be aware of the parent compound's toxicology profile, which necessitated its withdrawal.
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Carcinogenicity: Pronethalol induced thymic lymphosarcomas in mice after prolonged high-dose exposure.
-
Mechanism: Unlike Propranolol, Pronethalol is metabolized into a reactive naphthyl-epoxide intermediate or similar reactive species due to the lack of the ether linker.
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Safety Precaution: Treat Pronethalol-d6 as a potential carcinogen. Handle only in a fume hood with nitrile gloves and appropriate PPE.
References
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Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor-blocking compound (Nethalide). The Lancet, 280(7251), 311-314. Link[11]
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Paget, G. E. (1963). Carcinogenic Action of Pronethalol. British Medical Journal, 2(5367), 1266. Link
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Cayman Chemical. (n.d.).[7] (±)-Propranolol-d7 Product Information (Representative Isotope Standard Data). Cayman Chemical Datasheets. Link
-
Howe, R. (1965). Structure-activity relationships of some beta-adrenergic blocking agents. Nature, 207, 594-595. Link
-
Fitzgerald, J. D., & O'Donnell, S. R. (1972). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 45(2), 207–217. Link
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